molecular formula C27H26N4O5 B2762384 2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358201-01-0

2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2762384
CAS No.: 1358201-01-0
M. Wt: 486.528
InChI Key: SSTJXCHUCGVQHC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core, substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 5 with a methyloxazole moiety. The oxazole ring is further substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 4.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-23-9-7-6-8-19(23)26-28-21(17(2)36-26)16-30-12-13-31-22(27(30)32)15-20(29-31)18-10-11-24(33-3)25(14-18)34-4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTJXCHUCGVQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a new class of pyrazolo derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of pyrazolo derivatives typically involves multi-step reactions that include the formation of the pyrazolo ring followed by substitutions at various positions to enhance biological activity. Recent studies have demonstrated that modifications to the pyrazolo core can significantly influence its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo derivatives, including the compound . A notable study synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects on A549 lung cancer cells. The results indicated that these compounds exhibited dose-dependent inhibition of cell growth, with some derivatives showing enhanced efficacy due to specific structural modifications .

Table 1: Summary of Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mode of Action
3o5.0Autophagy modulation
3p10.0Apoptosis induction
3q15.0Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, pyrazolo derivatives have shown promise as antimicrobial agents. For instance, a focused library of pyrazolo compounds was screened for activity against Mycobacterium tuberculosis, revealing several analogues with significant inhibitory effects . The mechanism of action was linked to interference with essential metabolic pathways in the bacteria.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMinimum Inhibitory Concentration (MIC)Target Pathway
10.25 µg/mLCell wall biosynthesis
20.50 µg/mLIron uptake inhibition

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Research indicates that substituents on the aromatic rings significantly affect their potency and selectivity. For example, compounds with electron-donating groups at specific positions on the phenyl rings exhibited increased binding affinity to target proteins involved in cancer cell proliferation .

Case Studies

  • Lung Cancer Study : A study focusing on A549 cells demonstrated that specific derivatives could inhibit cell growth through autophagy modulation, suggesting a novel therapeutic approach for lung cancer treatment .
  • Tuberculosis Treatment : Another case highlighted the potential of pyrazolo derivatives in treating tuberculosis, where compounds showed low cytotoxicity while effectively inhibiting bacterial growth within macrophages .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazin exhibit inhibitory effects on various cancer cell lines, including A549 lung cancer cells. The compounds showed dose-dependent inhibition of cell growth, suggesting their potential utility in cancer treatment .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneA549TBDModulation of autophagy
5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneA549TBDInhibition of cell growth

Antimicrobial Activity

Beyond oncology, pyrazolo[1,5-a]pyrazin derivatives have been investigated for their antimicrobial properties. Certain studies suggest that modifications in the chemical structure can enhance antibacterial activity against various pathogens. This aspect highlights the versatility of these compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research indicates that substituents on the pyrazole ring significantly influence biological activity. For example, the presence of electron-donating groups such as methoxy enhances activity against cancer cells compared to other substituents .

Study 1: Anticancer Efficacy

A study published in PubMed explored a series of novel pyrazolo[1,5-a]pyrazin derivatives and their effects on A549 and H322 lung cancer cells. The findings revealed that specific structural modifications led to enhanced cytotoxicity and suggested that these compounds could be developed into effective anticancer therapies .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrazolo[1,5-a]pyrazin derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, paving the way for further development in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and synthetic differences between the target compound and similar heterocyclic derivatives:

Compound Name/Structure Core Structure Substituents Synthesis Method Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(3,4-dimethoxyphenyl); 5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl) Likely multi-step cyclization Hypothesized kinase inhibition (based on pyrazolo-pyrazinone class) -
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one () Pyrano-pyrazole-oxazine hybrid 4-methoxyphenyl, methyl groups Four-component one-pot reaction Not reported
3,6-Dimethyl-1-phenyl-5-substituted-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones () Pyrazolo-pyrimidinone Methyl, phenyl, urea/thiourea Fusion of oxazinone with urea/thiourea Not reported
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () Quinazoline-pyrazole hybrid Quinazoline, aldehyde hydrazones Condensation reactions Antimicrobial (e.g., 50 μg/mL inhibition of wheat gibberellin fungi)
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () Pyrazolo-pyrimidine-chromenone Fluorophenyl, morpholinomethylthiophene Suzuki coupling Not reported (similar compounds target kinases)

Key Observations:

  • Substituent Influence : The target compound’s 3,4-dimethoxyphenyl and ethoxyphenyl groups may enhance lipophilicity and membrane permeability compared to simpler phenyl or methyl-substituted analogs . The methyloxazole moiety could improve metabolic stability relative to thiophene or morpholine derivatives .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling of pyrazolo[1,5-a]pyrazine and oxazole intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Functional group protection/deprotection (e.g., methoxy and ethoxy groups) to prevent side reactions .
  • Purification using column chromatography or recrystallization to achieve >95% purity . Key challenges : Low yields in cyclization steps (e.g., oxazole ring formation) and regioselectivity during substitutions. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (60–120°C) improves efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry (e.g., methoxy vs. ethoxy groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C27_{27}H26_{26}N4_4O5_5, MW 486.528) and isotopic patterns .
  • HPLC : Assess purity (>95%) and monitor degradation under stress conditions (pH 2–12, 40–80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50_{50}50​ variability)?

Discrepancies may arise from:

  • Assay conditions : Differences in cell lines (e.g., A549 vs. HeLa), serum concentration, or incubation time .
  • Compound stability : Hydrolysis of ester/ether groups under physiological pH alters activity .
  • Structural polymorphism : Crystal packing variations (e.g., triclinic vs. monoclinic forms) affect solubility and bioavailability . Methodology : Validate bioassays with standardized protocols (e.g., MTT assays at 48h) and characterize batch-to-batch crystallinity via X-ray diffraction .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Replace methoxy/ethoxy groups with halogens or bioisosteres (e.g., trifluoromethoxy) to modulate lipophilicity (logP) .
  • Fragment-based design : Isolate pyrazolo[1,5-a]pyrazine and oxazole moieties to identify pharmacophores .
  • In silico docking : Use AutoDock Vina to predict binding to kinases (e.g., MAPK) or autophagy-related proteins (e.g., LC3) . Example SAR Finding : Ethoxy groups at the 2-phenyl position enhance autophagy modulation, while methyl substitution on oxazole improves metabolic stability .

Q. How can computational methods predict biological interactions?

  • Molecular dynamics (MD) simulations : Analyze binding stability with ATP-binding pockets (e.g., 100-ns simulations in GROMACS) .
  • QSAR modeling : Correlate Hammett constants of substituents with cytotoxicity (R2^2 > 0.85) .
  • ADMET prediction : Use SwissADME to optimize solubility (<-3.0 logS) and reduce hepatotoxicity (CYP3A4 inhibition < 50%) .

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